molecular formula C9H9BrF2O B1381158 5-(2-Bromoethyl)-1,3-difluoro-2-methoxybenzene CAS No. 1630906-97-6

5-(2-Bromoethyl)-1,3-difluoro-2-methoxybenzene

Cat. No. B1381158
CAS RN: 1630906-97-6
M. Wt: 251.07 g/mol
InChI Key: VUJHTLHJEBCCIJ-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-1,3-difluoro-2-methoxybenzene is a compound that has been found to be useful in a variety of scientific research applications. It has been studied for its potential application in medicinal chemistry, synthetic organic chemistry, and other fields of research. This compound has been found to have a variety of biochemical and physiological effects, and it has been used in a number of laboratory experiments.

Scientific Research Applications

Comprehensive Analysis of 5-(2-Bromoethyl)-1,3-difluoro-2-methoxybenzene Applications

Synthesis of Beta-Phenethyl Derivatives

5-(2-Bromoethyl)-1,3-difluoro-2-methoxybenzene: is utilized as a starting material in the synthesis of various beta-phenethyl derivatives . These derivatives are significant due to their presence in numerous bioactive compounds and pharmaceuticals. The bromoethyl group offers a reactive site for further functionalization, allowing for the creation of complex molecules tailored for specific biological activities .

Preparation of Phenelzine

This compound is involved in the preparation of phenelzine , an antidepressant drug used in the treatment of mood disorders. The synthesis involves a reaction with hydrazine, showcasing the compound’s utility in producing therapeutic agents .

Active Pharmaceutical Ingredients (APIs)

The versatility of 5-(2-Bromoethyl)-1,3-difluoro-2-methoxybenzene extends to the development of various APIs. Its chemical structure can be modified to produce a wide range of pharmaceutical compounds, highlighting its importance in medicinal chemistry .

Fragrance Industry

In the fragrance industry, this compound serves as a precursor for the synthesis of complex scent molecules. Its ability to undergo diverse chemical reactions makes it valuable for creating a variety of aromatic compounds .

Flame Retardant Applications

The brominated structure of 5-(2-Bromoethyl)-1,3-difluoro-2-methoxybenzene lends itself to applications as a flame retardant. Brominated flame retardants are effective in reducing the flammability of materials, and this compound’s properties contribute to its use in enhancing fire safety .

Ionic Liquid Precursor

Research has indicated that 5-(2-Bromoethyl)-1,3-difluoro-2-methoxybenzene can act as a precursor for the synthesis of ionic liquids (ILs). ILs are salts in the liquid state at room temperature and are known for their low volatility and high thermal stability. They are used in various applications, including green chemistry and electrochemistry .

Nucleophilic Aromatic Substitution Reactions

The compound is a key intermediate in nucleophilic aromatic substitution reactions. Its fluorinated aromatic ring is susceptible to nucleophilic attack, allowing for the introduction of various nucleophiles to create a wide array of products .

properties

IUPAC Name

5-(2-bromoethyl)-1,3-difluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-13-9-7(11)4-6(2-3-10)5-8(9)12/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJHTLHJEBCCIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)CCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001231656
Record name Benzene, 5-(2-bromoethyl)-1,3-difluoro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromoethyl)-1,3-difluoro-2-methoxybenzene

CAS RN

1630906-97-6
Record name Benzene, 5-(2-bromoethyl)-1,3-difluoro-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630906-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 5-(2-bromoethyl)-1,3-difluoro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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